molecular formula C22H26FN3O3S2 B2703253 4-(dipropylsulfamoyl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide CAS No. 851080-00-7

4-(dipropylsulfamoyl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2703253
CAS RN: 851080-00-7
M. Wt: 463.59
InChI Key: SKOYXQBFYICXBG-ZNTNEXAZSA-N
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Description

4-(dipropylsulfamoyl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide, also known as DBIBB, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a benzothiazole derivative that has been synthesized through a series of chemical reactions. DBIBB has been found to possess various biological activities, and its mechanism of action has been extensively studied.

Scientific Research Applications

Antimicrobial Applications

Some novel compounds, including fluoro-substituted sulphonamide benzothiazole derivatives, have been synthesized and screened for anti-microbial activity. These studies reveal that benzothiazoles and sulphonamide compounds possess pharmacologically proven therapeutic potentials, including a wide range of biodynamic properties. The introduction of a fluorine atom and variations in the benzothiazole scaffold contribute to significant antimicrobial activities against various bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents (Jagtap et al., 2010).

Anticancer Applications

The exploration of benzothiazole derivatives extends to anticancer research, where modifications to the benzothiazole core structure, such as the introduction of sulphonamide groups, have shown promise in pro-apoptotic activities against cancer cell lines. This is exemplified by the synthesis of indapamide derivatives, which demonstrated significant proapoptotic activity on melanoma cell lines, highlighting the potential of benzothiazole-based compounds in cancer therapy (Yılmaz et al., 2015).

Sensing and Detection Applications

Benzothiazole derivatives have also found applications in sensing and detection, particularly as fluorescent sensors for metal ions such as Al3+ and Zn2+. Compounds based on benzothiazole and benzimidazole conjugates have shown significant solvatochromic behavior and fluorescence properties, making them suitable for detecting specific metal ions in various environments. These findings suggest the versatility of benzothiazole derivatives in developing new fluorescent materials for chemical sensing and environmental monitoring (Suman et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Furthermore, benzothiazole-based compounds have been investigated as inhibitors for specific enzymes, such as carbonic anhydrases, which are associated with various diseases, including cancer. These studies aim to develop novel inhibitors that can selectively target cancer-associated carbonic anhydrase isoforms, offering a therapeutic approach for treating cancer by modulating enzyme activity (Al-Warhi et al., 2022).

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S2/c1-4-14-25(15-5-2)31(28,29)17-12-10-16(11-13-17)21(27)24-22-26(6-3)20-18(23)8-7-9-19(20)30-22/h7-13H,4-6,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOYXQBFYICXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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